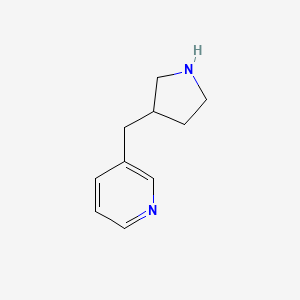

3-(Pyrrolidin-3-ylmethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Pyrrolidin-3-ylmethyl)pyridine: is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring. The presence of these two nitrogen-containing rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and organic synthesis. The pyridine ring is known for its aromatic properties, while the pyrrolidine ring contributes to the molecule’s three-dimensional structure and stereochemistry.

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with alkenyl dipolarophiles . This method allows for the regio- and stereoselective formation of the pyrrolidine ring. Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic systems. The use of rhodium catalysts and O-benzoylhydroxylamines as alkyl nitrene precursors has been shown to provide high yields of pyrrolidines . Additionally, the borrowing hydrogen annulation method, which utilizes chiral amine-derived iridacycle complexes, offers a rapid and economical route to enantioenriched pyrrolidines .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Pyrrolidin-3-ylmethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrolidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine and pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemistry: 3-(Pyrrolidin-3-ylmethyl)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential biological activity .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool in drug discovery and development .

Medicine: Its structural features allow for the modulation of biological activity and the optimization of pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.

Piperidine: A six-membered nitrogen-containing ring that is widely used in the synthesis of drugs and natural products.

Uniqueness: 3-(Pyrrolidin-3-ylmethyl)pyridine is unique due to the combination of the pyridine and pyrrolidine rings in a single molecule. This dual-ring structure provides a unique three-dimensional shape and electronic properties, making it a valuable compound for exploring new chemical and biological space .

Activité Biologique

3-(Pyrrolidin-3-ylmethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol, features a pyridine ring substituted with a pyrrolidine moiety at the 3-position. This structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It modulates their activity through binding interactions, which may involve hydrogen bonding and hydrophobic interactions. These interactions can lead to conformational changes in the target molecules, influencing their functions.

Anticancer Activity

Recent studies indicate that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives from the pyrrolo[3,4-b]pyridin series have shown efficacy in reducing the viability of breast cancer cells, including triple-negative breast cancer (TNBC) cell lines . The mechanism involves interaction with several membrane proteins implicated in cancer progression.

Neuroactivity

Research has highlighted the neuroactive potential of pyridine derivatives. Compounds structurally related to this compound have been evaluated for their effects on neurotransmitter systems, particularly as noradrenaline reuptake inhibitors (NRIs). Such activity suggests a role in modulating mood and anxiety disorders .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with this compound:

- Anticancer Studies : A study demonstrated that specific pyrrolo[3,4-b]pyridin derivatives significantly reduced cell viability in TNBC models at low concentrations (as low as 6.25 µM), indicating their potential as therapeutic agents against breast cancer .

- Neuropharmacological Evaluation : Derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides were identified as potent NRIs, enhancing noradrenaline levels significantly in vivo. This suggests that similar structural motifs in this compound could lead to neuropharmacological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Pyrrolidin-1-yl)methylpyridine | Pyridine ring with different substitution | Known for higher neuroactivity |

| 2-(Pyrrolidin-2-yl)pyridine | Different position of pyrrolidine attachment | Exhibits anti-inflammatory properties |

| 1-Methylpyrrolidinylpyridine | Methyl substitution on the pyrrolidine | Enhanced lipophilicity affecting absorption |

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct biological activities not observed in these similar compounds.

Propriétés

IUPAC Name |

3-(pyrrolidin-3-ylmethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRUDMXYZAZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.